

Spectroscopic and Structural Elucidation of 2-(2,5-Dimethoxybenzoyl)oxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(2,5-Dimethoxybenzoyl)oxazole

Cat. No.: B1325496

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Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for **2-**(**2,5-Dimethoxybenzoyl)oxazole** is not readily found in the searched scientific literature. The following guide is a comprehensive overview of the expected spectroscopic characteristics of this compound based on established principles of organic spectroscopy and data from analogous structures. The experimental protocols provided are standardized methodologies for the acquisition of such data.

This technical guide provides a detailed analysis of the anticipated spectroscopic data for **2-**(**2,5-Dimethoxybenzoyl)oxazole**, a molecule of interest to researchers in medicinal chemistry and materials science. The guide is structured to offer a clear understanding of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-(2,5-Dimethoxybenzoyl)oxazole**. These predictions are derived from the analysis of its structural components: a 2,5-dimethoxybenzoyl group and an oxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2-(2,5-Dimethoxybenzoyl)oxazole** (in CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.20	d	~2.5	1H	H-4 (oxazole)
~7.70	S	-	1H	H-5 (oxazole)
~7.45	d	~3.0	1H	H-6'
~7.10	dd	~9.0, 3.0	1H	H-4'
~6.95	d	~9.0	1H	H-3'
~3.90	S	-	3H	OCH ₃ (C-2')
~3.85	S	-	3H	OCH₃ (C-5')

Table 2: Predicted ¹³C NMR Data for **2-(2,5-Dimethoxybenzoyl)oxazole** (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~182.0	C=O (benzoyl)
~161.0	C-2 (oxazole)
~158.0	C-2' (Ar-OCH ₃)
~153.5	C-5' (Ar-OCH ₃)
~142.0	C-5 (oxazole)
~129.0	C-4 (oxazole)
~124.0	C-1'
~121.0	C-6'
~114.5	C-4'
~113.0	C-3'
~56.5	OCH₃ (C-2')
~56.0	OCH₃ (C-5')



Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(2,5-Dimethoxybenzoyl)oxazole

Wavenumber (cm⁻¹)	Intensity	Assignment
~3120	Medium	C-H stretch (aromatic/heteroaromatic)
~2950-2850	Medium	C-H stretch (aliphatic, OCH₃)
~1670	Strong	C=O stretch (benzoyl ketone)
~1600, ~1580, ~1490	Medium-Strong	C=C and C=N stretches (aromatic and oxazole rings)
~1280, ~1040	Strong	C-O stretch (asymmetric and symmetric, ether)
~1100-900	Medium	C-H in-plane and out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(2,5-Dimethoxybenzoyl)oxazole** (Electron Ionization)

m/z	Predicted Fragment Ion	
233	[M]+ (Molecular Ion)	
165	[M - C ₄ H ₂ NO] ⁺ (loss of oxazole ring)	
135	[C ₈ H ₇ O ₂] ⁺ (dimethoxybenzoyl cation)	
107	[C ₇ H ₇ O] ⁺	
77	[C ₆ H ₅] ⁺ (phenyl cation)	

Experimental Protocols



The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 5-10 mg of **2-(2,5-Dimethoxybenzoyl)oxazole** is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: Proton NMR spectra are recorded at a frequency of 400.13 MHz. A standard single-pulse experiment is used with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are collected and Fourier transformed with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded at a frequency of 100.61 MHz using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are employed. Approximately 1024 scans are averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid 2-(2,5-Dimethoxybenzoyl)oxazole is placed directly onto the diamond crystal of the UATR accessory.
- Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A total of 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

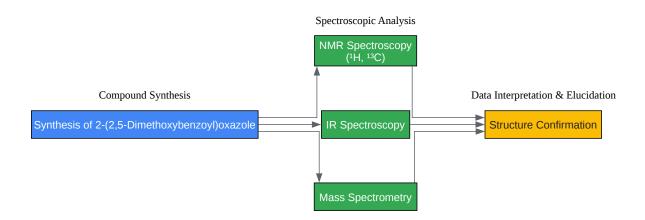
Mass Spectrometry (MS)



- Instrumentation: A Thermo Scientific ISQ EC/ISQ EM single quadrupole GC-MS system (or equivalent) operating in electron ionization (EI) mode.
- Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph, which is coupled to the mass spectrometer. A suitable GC column (e.g., a 30 m HP-5ms) is used with a temperature program to ensure volatilization and separation.
- MS Parameters: The mass spectrometer is operated with an electron energy of 70 eV. The ion source temperature is maintained at 230°C, and the transfer line temperature at 280°C. Data is acquired over a mass range of m/z 40-500.

Visualization of Spectroscopic Workflow and Relationships

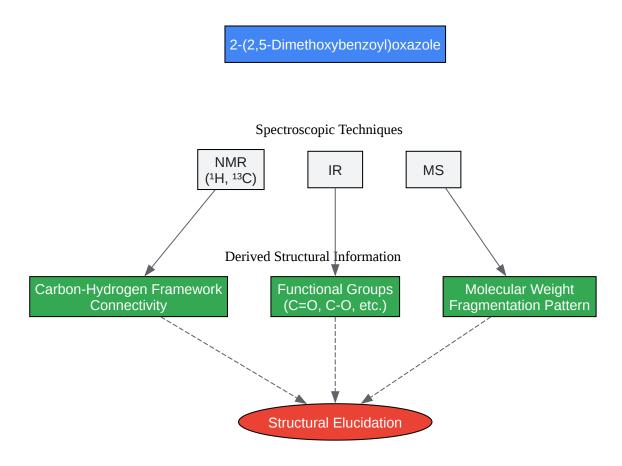
The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic analysis and the relationship between different spectroscopic techniques in structural elucidation.





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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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